molecular formula C10H15NO3 B2752097 Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate CAS No. 2122089-11-4

Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate

Cat. No.: B2752097
CAS No.: 2122089-11-4
M. Wt: 197.234
InChI Key: XPGPSESANDSPKB-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by its unique structure, which includes an ethyl group at the 4-position, a propyl group at the 5-position, and a methyl ester group at the 3-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with propylamine to form an intermediate, which then undergoes cyclization with a suitable oxidizing agent to form the oxazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its derivatives may exhibit therapeutic properties, making it of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The presence of the ethyl and propyl groups may also affect its lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-ethyl-4-propyl-1,2-oxazole-3-carboxylate
  • Ethyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate
  • Propyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate

Uniqueness

Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring The combination of an ethyl group at the 4-position and a propyl group at the 5-position, along with a methyl ester at the 3-position, imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-6-8-7(5-2)9(11-14-8)10(12)13-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGPSESANDSPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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